2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride
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Overview
Description
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They have been associated with various pharmacological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may have multiple molecular and cellular effects.
Action Environment
The solubility of thiazole derivatives in various solvents could suggest that the action of this compound may be influenced by the environment in which it is administered.
Biochemical Analysis
Biochemical Properties
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activities against COX enzymes . The compound also exhibits binding interactions with the target enzyme UDP-N-acetylmuramate/L-alanine ligase .
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes. For example, it has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to have the highest binding affinity with the target enzyme UDP-N-acetylmuramate/L-alanine ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride typically involves the reaction of thioamides with α-haloketones. One common method includes the following steps:
Starting Materials: Thioamide and α-haloketone.
Reaction: The thioamide reacts with the α-haloketone in the presence of a base, such as sodium hydroxide, to form the thiazole ring.
Purification: The product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of thiazolidines.
Substitution: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-thiazole-4-carboxamide: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.
2-amino-N,N-dimethyl-1,3-oxazole-4-carboxamide: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
2-amino-N,N-dimethyl-1,3-thiazole-5-carboxamide: The carboxamide group is positioned differently, which can influence its interactions with biological targets.
Uniqueness
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl groups can enhance its solubility and stability, making it a valuable compound for various applications.
Biological Activity
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride is a heterocyclic compound recognized for its diverse biological activities. This article delves into its chemical properties, synthesis methods, and significant biological effects, supported by data tables and relevant research findings.
The molecular formula of this compound is C₆H₁₀ClN₃OS, with a molecular weight of approximately 207.68 g/mol. The compound features a thiazole ring that incorporates nitrogen and sulfur atoms, an amino group, and two methyl groups attached to the nitrogen atom. These structural elements contribute to its unique reactivity and biological applications.
Synthesis Methods
Various methods exist for synthesizing this compound. Common approaches include:
- Condensation Reactions : Involving thiosemicarbazides and appropriate carbonyl compounds.
- Cyclization : Utilizing different reagents to form the thiazole ring structure.
- Modification : Post-synthesis modifications to enhance biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. The compound's effectiveness is attributed to its ability to inhibit various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Activity Type | MIC (µg/mL) |
---|---|---|
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide | Antibacterial | 32–42 |
2-Amino-4-methylthiazole | Antiviral | 24–26 |
Thiamine (Vitamin B1) | Essential Nutrient | N/A |
The presence of the thiazole moiety enhances the compound's potential as a scaffold for developing new pharmacological agents targeting bacterial infections.
Anticancer Activity
Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism of action includes inducing apoptosis and inhibiting cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide | Jurkat | <10 |
Compound X | A-431 | <20 |
Doxorubicin | Jurkat | <5 |
The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl ring significantly affect the anticancer potency of thiazole derivatives.
Study on Synergistic Effects
A study conducted by researchers explored the synergistic effects of combining this compound with other pharmacologically active agents. The results demonstrated enhanced efficacy against resistant strains of bacteria and cancer cells when used in combination therapies.
Evaluation of Antidiabetic Potential
Another investigation highlighted the antidiabetic potential of thiazole derivatives. The study found that certain modifications in the thiazole structure improved insulin sensitivity and glucose uptake in vitro.
Properties
IUPAC Name |
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLJOMOMFHNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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